

# "spectroscopic data for 6-Nitroquinoline-2-carbaldehyde (NMR, IR, MS)"

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## *Compound of Interest*

Compound Name: 6-Nitroquinoline-2-carbaldehyde

Cat. No.: B1586907

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Nitroquinoline-2-carbaldehyde**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic data required for the unequivocal identification and characterization of **6-Nitroquinoline-2-carbaldehyde** ( $C_{10}H_6N_2O_3$ , Molecular Weight: 202.17 g/mol).[1] For researchers and professionals in drug development and organic synthesis, precise structural confirmation is paramount. This document synthesizes predictive data based on analogous structures and established spectroscopic principles to offer a robust analytical framework.

We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies described herein are designed as self-validating systems, ensuring reproducibility and accuracy in the laboratory setting.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing a detailed map of the carbon and hydrogen atoms within a molecule. For **6-Nitroquinoline-2-carbaldehyde**, both  $^1H$  and  $^{13}C$  NMR are critical for confirming the substitution pattern on the quinoline ring.

## Expert Insights: Predicting the NMR Spectrum

Direct experimental spectra for **6-Nitroquinoline-2-carbaldehyde** are not readily available in public databases. However, by leveraging data from closely related compounds such as 6-nitroquinoline and quinoline-2-carbaldehyde, we can predict the chemical shifts with high confidence.<sup>[2]</sup> The presence of two strongly electron-withdrawing groups—the nitro group at the C6 position and the aldehyde at C2—will significantly influence the electronic environment of the quinoline core, causing protons and carbons in their vicinity to be deshielded and appear at a higher chemical shift (downfield).

### <sup>1</sup>H NMR (Proton NMR) Data

The aldehyde proton (-CHO) is expected to be the most downfield signal, appearing as a singlet above 10 ppm due to its direct attachment to the carbonyl group. The protons on the quinoline ring will appear in the aromatic region (typically 7.5-9.0 ppm), with their specific shifts dictated by their proximity to the withdrawing groups.

### <sup>13</sup>C NMR (Carbon NMR) Data

The carbonyl carbon of the aldehyde will be the most downfield carbon signal, typically appearing around 190 ppm. The carbons directly attached to the nitro group (C6) and the nitrogen atom within the ring (C2, C8a) will also be significantly deshielded.

### Predicted NMR Data Summary

Data Type	Predicted Chemical Shift ( $\delta$ ) / ppm	Key Structural Feature
<sup>1</sup> H NMR	> 10.0 (singlet)	Aldehyde Proton (CHO)
7.5 - 9.0 (multiplets, doublets)	Aromatic Protons (Quinoline Ring)	
<sup>13</sup> C NMR	~190	Aldehyde Carbonyl (C=O)
120 - 160	Aromatic & Heterocyclic Carbons	

### Protocol for NMR Data Acquisition

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of the **6-Nitroquinoline-2-carbaldehyde** sample.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- The choice of solvent is critical;  $\text{CDCl}_3$  is a common starting point for many organic compounds.<sup>[3]</sup>

- Instrument Setup (400 MHz Spectrometer):

- Insert the sample into the spectrometer's magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

- $^1\text{H}$  NMR Acquisition:

- Acquire a standard one-pulse proton spectrum.
- Set the spectral width to cover the expected range (e.g., 0-12 ppm).
- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:

- Switch the probe to the carbon frequency.
- Acquire a proton-decoupled  $^{13}\text{C}$  spectrum to ensure each unique carbon appears as a single line.

- Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- A larger number of scans is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum correctly.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
  - Integrate the  $^1\text{H}$  NMR signals and pick the peaks for both spectra.



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*NMR Data Acquisition and Processing Workflow.*

## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[4]</sup> For **6-Nitroquinoline-2-carbaldehyde**, IR is crucial for confirming the presence of the aldehyde and nitro groups.

## Expert Insights: Characteristic Vibrational Frequencies

The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. The most prominent peaks for this molecule will be the strong carbonyl (C=O) stretch of the aldehyde and the characteristic stretches of the nitro (NO<sub>2</sub>) group.

## Predicted IR Data Summary

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Intensity
3100-3000	C-H Stretch	Aromatic Ring	Medium
2850 & 2750	C-H Stretch	Aldehyde (Fermi doublet)	Weak to Medium
1710-1690	C=O Stretch	Aldehyde Carbonyl	Strong
1600-1475	C=C Stretch	Aromatic Ring	Medium
1550 & 1350	N=O Asymmetric & Symmetric Stretch	Nitro Group (NO <sub>2</sub> )	Strong

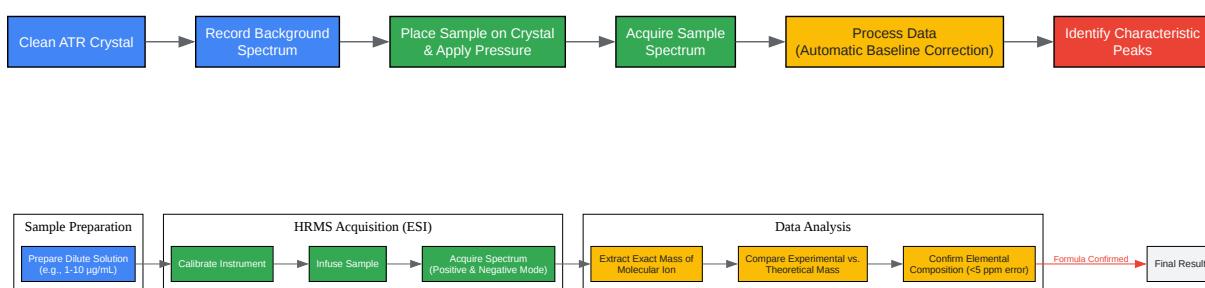
Reference data for typical IR absorption frequencies.[\[5\]](#)

## Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common, modern technique that requires minimal sample preparation.

- Instrument Preparation:
  - Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
- Sample Application:
  - Place a small amount (a few milligrams) of the solid **6-Nitroquinoline-2-carbaldehyde** sample directly onto the ATR crystal.
  - Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.
- Data Acquisition:
  - Collect the sample spectrum. A typical scan range is 4000-400 cm<sup>-1</sup>.

- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks corresponding to the key functional groups.



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## References

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